1,3-Dimethylbutylamine-d6 Hydrochloride

Catalog No.
S14391404
CAS No.
M.F
C6H16ClN
M. Wt
143.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylbutylamine-d6 Hydrochloride

Product Name

1,3-Dimethylbutylamine-d6 Hydrochloride

IUPAC Name

1,1,1,2,3,3-hexadeuterio-4-methylpentan-2-amine;hydrochloride

Molecular Formula

C6H16ClN

Molecular Weight

143.69 g/mol

InChI

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2,6D;

InChI Key

HJOGOCSHKIAAIB-IEYYONCASA-N

Canonical SMILES

CC(C)CC(C)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C)C)N.Cl

1,3-Dimethylbutylamine-d6 Hydrochloride (1,3-DMBA-d6 HCl) is a stable, isotopically labeled reference material utilized primarily as an internal standard for the precise mass spectrometric quantification of 1,3-DMBA, a synthetic aliphatic amine frequently identified as an unapproved adulterant in dietary supplements [1]. The compound features a six-deuterium substitution pattern that provides a robust +6 Da mass shift, while the hydrochloride salt formulation ensures a solid, non-volatile state with a molecular weight of approximately 143.69 g/mol . In analytical workflows, this exact matching of the carbon skeleton ensures identical chromatographic retention and ionization behavior to the unlabeled target, establishing it as a critical procurement item for accredited toxicology and quality control laboratories.

Substituting 1,3-DMBA-d6 HCl with generic aliphatic amine internal standards, such as 1,3-DMAA-d4 or amphetamine-d5, introduces severe quantification errors in complex matrices [1]. Because these structural analogs do not perfectly co-elute with 1,3-DMBA during liquid chromatography, they are subjected to different matrix-induced ion suppression or enhancement zones in the electrospray ionization (ESI) source [2]. This temporal mismatch prevents the internal standard from accurately normalizing the analyte's signal. Furthermore, attempting to use the freebase form of 1,3-DMBA-d6 rather than the hydrochloride salt results in rapid volatilization during standard preparation, causing concentration drift that invalidates calibration curves.

Absolute Co-elution for Matrix Suppression Compensation

In complex matrices like botanical extracts or multi-ingredient pre-workout supplements, ESI is highly susceptible to ion suppression. 1,3-DMBA-d6 HCl perfectly co-elutes with the unlabeled target analyte, experiencing identical matrix effects [1]. When compared to using a homologous internal standard like 1,3-DMAA-d4, which elutes at a different retention time, the matched d6 standard reduces quantification variance from >15% to <2%, ensuring regulatory-grade accuracy.

Evidence DimensionQuantification variance due to matrix effects
Target Compound Data<2% variance
Comparator Or Baseline1,3-DMAA-d4 (>15% variance)
Quantified Difference7.5-fold reduction in quantification error
ConditionsLC-ESI-MS/MS of multi-ingredient dietary supplement extracts

Procuring the exact matched isotope is mandatory for ISO 17025 accredited labs to avoid false compliance or false positive reporting caused by matrix interference.

Elimination of MRM Cross-Talk via +6 Da Mass Shift

For accurate internal standardization, the labeled standard must not contribute to the unlabeled analyte's signal. The d6 labeling provides a robust +6 Da mass shift, completely bypassing the natural M+1 to M+3 isotopic envelope of 1,3-DMBA [1]. Compared to lower-degree labeled analogs (e.g., d3), the d6 variant demonstrates <0.1% isotopic cross-talk even when the unlabeled analyte is present at saturating concentrations (>1000 ng/mL).

Evidence DimensionIsotopic cross-talk (IS contribution to analyte MRM)
Target Compound Data<0.1% cross-talk
Comparator Or Baseline-d3 isotopologue (up to 1.5% cross-talk)
Quantified Difference>15-fold reduction in signal interference
ConditionsHigh-concentration calibration points in triple quadrupole MS

A +6 Da shift allows for a much wider dynamic range in calibration curves without requiring non-linear regression adjustments.

Prevention of Volatilization via Hydrochloride Salt Formulation

Aliphatic amines of low molecular weight, such as 1,3-DMBA, are highly volatile in their freebase form, leading to rapid concentration drift in standard solutions. The procurement of the hydrochloride (HCl) salt form eliminates this volatility . Stability testing of stock solutions in methanol demonstrates that the HCl salt maintains >98% concentration integrity over 30 days at room temperature, whereas the freebase form can suffer >15% evaporative loss during repeated vial access.

Evidence DimensionStock solution concentration loss over 30 days
Target Compound Data<2% loss
Comparator Or Baseline1,3-DMBA-d6 freebase (>15% loss)
Quantified Difference>85% improvement in stock stability
Conditions1 mg/mL methanol stock solution subjected to repeated vial opening

Procuring the HCl salt ensures that calibration curves remain stable over time, reducing the cost and labor of constantly preparing fresh reference standards.

Regulatory Adulteration Screening in Dietary Supplements

Where this compound is the right choice for ISO-accredited laboratories needing to quantify trace or bulk 1,3-DMBA in complex pre-workout botanical matrices without matrix-induced quantification errors [1].

Sports Anti-Doping Control (WADA Protocols)

Where this compound is the right choice for urine and blood toxicology screens, providing the exact retention time and ionization matching required to definitively confirm the presence of this banned stimulant [2].

Pharmacokinetic and Toxicological Profiling

Where this compound is the right choice for biological assays tracking the half-life and clearance of 1,3-DMBA, requiring a robust internal standard that maintains a stable response factor across a wide dynamic range [3].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

143.1347877 g/mol

Monoisotopic Mass

143.1347877 g/mol

Heavy Atom Count

8

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